3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one
Overview
Description
“3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Designing
Piperidines, which include “3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Biological Evaluation of Potential Drugs
The pharmaceutical applications of synthetic and natural piperidines, including “3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one”, have been covered in recent scientific advances . These advances include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Organic Light-Emitting Diodes (OLEDs)
The design and synthesis of 1,3-diketones, which include “3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one”, have great potential as versatile building blocks for the construction of highly emissive metal complexes . These complexes can be used in organic light-emitting diodes (OLEDs) .
Dye-Sensitized Solar Cells
Aromatic β-diketones, including “3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one”, are considered promising ligands for creating strong light-absorbing metal complexes . These complexes can be used in dye-sensitized solar cells .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one”, is an important task of modern organic chemistry . These methods can help in the synthesis of biologically active piperidines .
Cytotoxic Activity
Indole derivatives, including “3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one”, have been evaluated for cytotoxic activity . The cytotoxicity of the compound was dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of pharmacological applications .
Mode of Action
It is known that piperidine derivatives are used as starting components for chiral optimization . The piperidine ring is essential for this process .
Biochemical Pathways
Piperidine derivatives are known to have a broad spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with piperidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-7-2-1-5-12(6-7)8-9(14)11-4-3-10-8/h3-4,7,13H,1-2,5-6H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWZPPJEMWLUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CNC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypiperidin-1-yl)-1,2-dihydropyrazin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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